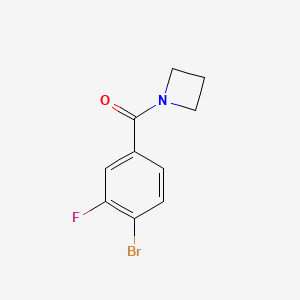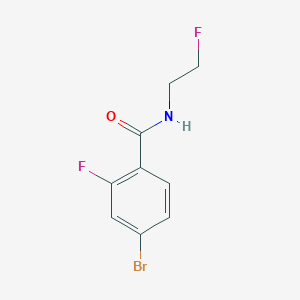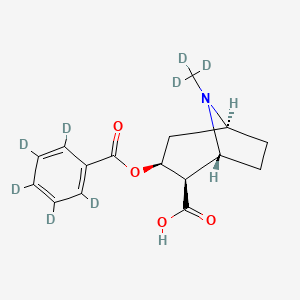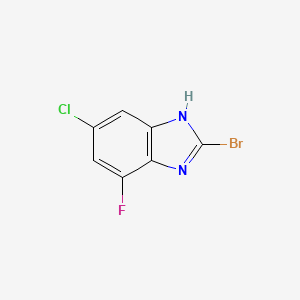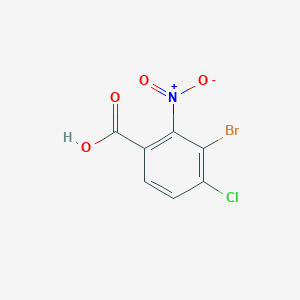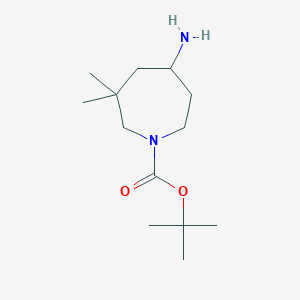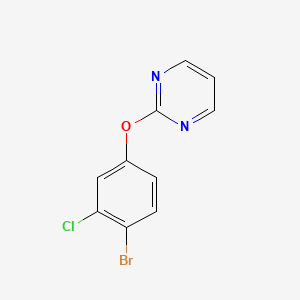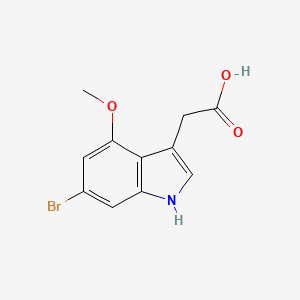
6-Bromo-4-methoxyindole-3-acetic acid
概要
説明
6-Bromo-4-methoxyindole-3-acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is of significant interest due to its unique chemical structure, which includes a bromine atom and a methoxy group attached to the indole ring. These modifications can potentially alter its biological activity and chemical properties, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxyindole-3-acetic acid typically involves the bromination of 4-methoxyindole followed by the introduction of an acetic acid moiety. One common method starts with 4-methoxyindole, which is brominated using bromine in the presence of a suitable solvent like acetic acid. The resulting 6-bromo-4-methoxyindole is then subjected to a Friedel-Crafts acylation reaction with chloroacetic acid to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-Bromo-4-methoxyindole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: 6-Hydroxy-4-methoxyindole-3-acetic acid.
Reduction: 4-Methoxyindole-3-acetic acid.
Substitution: 6-Substituted-4-methoxyindole-3-acetic acid derivatives, depending on the nucleophile used.
科学的研究の応用
6-Bromo-4-methoxyindole-3-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on plant growth and development due to its structural similarity to indole-3-acetic acid.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-4-methoxyindole-3-acetic acid is not fully understood, but it is believed to interact with specific molecular targets in plants and possibly in mammalian cells. The bromine and methoxy groups may enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. In plants, it may mimic the action of indole-3-acetic acid, promoting cell elongation and division.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: The parent compound, widely known for its role as a plant hormone.
4-Methoxyindole-3-acetic acid: Lacks the bromine atom, potentially resulting in different biological activity.
6-Bromoindole-3-acetic acid: Lacks the methoxy group, which may affect its chemical properties and reactivity.
Uniqueness
6-Bromo-4-methoxyindole-3-acetic acid is unique due to the presence of both bromine and methoxy groups on the indole ring. These modifications can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
特性
IUPAC Name |
2-(6-bromo-4-methoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-9-4-7(12)3-8-11(9)6(5-13-8)2-10(14)15/h3-5,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVLLOSCRGHYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CN2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)


![4-amino-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383819.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)
